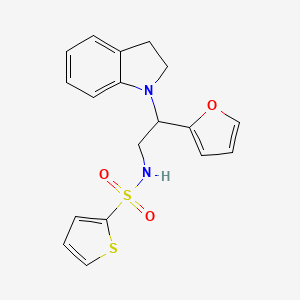

![molecular formula C14H11BrN2S2 B2815664 N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 890961-73-6](/img/structure/B2815664.png)

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

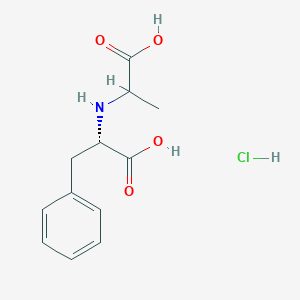

“N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, a benzene ring fused with a thiazole ring . The molecule also contains a bromophenyl group (a phenyl ring with a bromine atom attached), a methylthio group (a sulfur atom bonded to a methyl group), and an amine group (a nitrogen atom bonded to hydrogen atoms or alkyl groups).

Molecular Structure Analysis

The benzothiazole core of the molecule is planar due to the conjugated pi system of the fused benzene and thiazole rings. The bromophenyl, methylthio, and amine groups are likely to project out from this plane .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and the sulfur and nitrogen atoms can act as nucleophiles in reactions . The bromine atom on the bromophenyl group is likely to be quite reactive and could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the presence of the bromine atom could make the compound relatively heavy and possibly more reactive. The amine group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .科学的研究の応用

Synthesis and Chemical Properties

N-(3-bromophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound that can be involved in various chemical synthesis processes. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis showcases the utility of bromophenyl compounds in generating heterocyclic structures with potential therapeutic applications (Lygin & Meijere, 2009). Similarly, the construction of 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeletons via CuCl/S-mediated three-component reactions demonstrates the compound's role in forming thiophene-fused polycyclic structures, which could have various applications in materials science and pharmacology (Zhang et al., 2020).

Antimicrobial Applications

Compounds structurally related to this compound have been explored for their antimicrobial properties. The study on the synthesis and evaluation of new antimicrobial additives based on pyrimidine derivatives for surface coatings and printing ink paste highlights the potential of thiazole derivatives in creating surfaces resistant to microbial growth, thus indicating the broader antimicrobial utility of such compounds (El‐Wahab et al., 2015).

Antitumor Applications

Novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which share a similar heterocyclic core with this compound, have demonstrated selective and potent antitumor properties. These studies elucidate the mechanism of action and potential clinical applications of benzothiazole derivatives in treating various cancers, showcasing the importance of structural elements in medicinal chemistry research (Bradshaw et al., 2002).

Material Science Applications

The unique properties of benzothiazole derivatives also find applications in material science, such as the development of security inks. A study on a novel half-cut cruciform molecule based on benzothiazole structure demonstrates multi-stimuli responsive behavior, which can be utilized in creating advanced security inks and materials sensitive to mechanical force or pH changes (Lu & Xia, 2016).

作用機序

Target of Action

Similar compounds have been reported to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding .

Result of Action

Similar compounds have been reported to exhibit various biological activities, including anti-proliferative effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets .

Safety and Hazards

将来の方向性

Benzothiazoles are a class of compounds with diverse biological activities, and there is ongoing research into their potential applications, particularly in medicinal chemistry . Future research could explore the biological activity of this specific compound and potentially develop it into a therapeutic agent.

特性

IUPAC Name |

N-(3-bromophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2S2/c1-18-11-5-6-12-13(8-11)19-14(17-12)16-10-4-2-3-9(15)7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYJIQSJZASGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)

![5-(3-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2815585.png)

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2815590.png)

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2815598.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)

![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)